p-Butylhydratropic Acid

Catalog No.
S684918
CAS No.
3585-49-7
M.F
C13H18O2
M. Wt
206.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Butylhydratropic Acid

CAS Number

3585-49-7

Product Name

p-Butylhydratropic Acid

IUPAC Name

2-(4-butylphenyl)propanoic acid

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

InChI

InChI=1S/C13H18O2/c1-3-4-5-11-6-8-12(9-7-11)10(2)13(14)15/h6-10H,3-5H2,1-2H3,(H,14,15)

InChI Key

FEFPDZIYEWFQFK-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)C(C)C(=O)O

Synonyms

4-Butyl-α-methylbenzeneacetic Acid Sodium Salt; p-Butylhydratropic Acid Sodium Salt; 2-(4-n-Butylphenyl)propionic Acid Sodium Salt; 2-(p-Butylphenyl)propionic Acid Sodium Salt; 4-Butyl-α-methylbenzeneacetic Acid Sodium Salt

Canonical SMILES

CCCCC1=CC=C(C=C1)C(C)C(=O)O

The exact mass of the compound p-Butylhydratropic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

p-Butylhydratropic Acid (CAS 3585-49-7), universally recognized in pharmacopeial monographs as Ibuprofen Impurity B, is the straight-chain n-butyl analog of the active pharmaceutical ingredient (API) ibuprofen. In industrial procurement, it is sourced strictly as a Certified Reference Material (CRM) rather than a synthetic building block. Its primary function is to validate the purity of commercial ibuprofen batches by tracking the carryover of n-butylbenzene, a specific contaminant in the isobutylbenzene starting material. Procuring this exact compound with certified mass balance is a mandatory regulatory requirement for API release testing, process validation, and supplier qualification under European Pharmacopoeia (EP) and United States Pharmacopeia (USP) guidelines [1].

In pharmaceutical quality control, substituting p-Butylhydratropic Acid with a generic isomer, a crude in-house synthesized analog, or another specified impurity (such as Impurity A or J) is strictly prohibited by ICH Q2 guidelines. Each pharmacopeial impurity tracks a distinct synthetic failure mode; while Impurity A tracks post-synthesis degradation, Impurity B specifically quantifies raw material contamination. Furthermore, uncertified analogs lack the exact mass balance and UV response factors required to establish a validated Limit of Quantitation (LOQ) at the stringent ≤ 0.15% w/w threshold. Attempting to use a substitute or uncharacterized standard will result in system suitability failures during HPLC analysis and immediate regulatory rejection of the associated API batch [1].

Chromatographic Selectivity and System Suitability (EP 0721)

Under standard European Pharmacopoeia (EP) Monograph 0721 RP-HPLC conditions, p-Butylhydratropic Acid exhibits a distinct chromatographic profile necessary for system suitability validation. It elutes after the main API peak with a Relative Retention Time (RRT) of approximately 1.1, whereas closely related degradation products like Impurity A elute before the API at an RRT of ~0.9 [1]. This specific retention behavior guarantees baseline resolution from the massive ibuprofen signal, preventing co-elution and allowing precise integration of the impurity peak.

Evidence DimensionRelative Retention Time (RRT) on RP-HPLC
Target Compound Datap-Butylhydratropic Acid (RRT ~ 1.1)
Comparator Or BaselineIbuprofen API (RRT = 1.0) and Impurity A (RRT ~ 0.9)
Quantified DifferenceΔRRT = +0.1 vs API, preventing peak overlap
ConditionsEP Monograph 0721 RP-HPLC method (C18 column, UV detection at 214 nm)

Ensures precise quantification of the impurity without peak overlap from the API signal, a mandatory requirement for batch release.

Specificity for Starting Material Contamination Tracking

The presence of p-Butylhydratropic Acid in the final API is a direct, stoichiometric indicator of n-butylbenzene contamination in the isobutylbenzene starting material. Unlike Impurity J or Impurity F, which are generated via oxidative or synthetic side reactions during manufacturing, Impurity B correlates exclusively with precursor purity. By quantifying this specific compound, process chemists can accurately trace the source of the impurity back to the raw material supplier rather than a failure in the reactor conditions.

Evidence DimensionContamination Origin Tracking
Target Compound DataImpurity B (Tracks raw material n-butylbenzene carryover)
Comparator Or BaselineImpurity J / Impurity F (Tracks process-induced oxidation/degradation)
Quantified DifferenceSpecific to precursor quality rather than process parameters
ConditionsAPI synthetic route validation and raw material screening

Allows procurement teams to specifically reject sub-standard batches of isobutylbenzene raw material before initiating costly API synthesis.

Regulatory Limit of Quantitation (LOQ) Validation

To comply with regulatory limits, pharmaceutical manufacturers must quantify Impurity B at or below the strict threshold of 0.15% w/w relative to the API. Utilizing a Certified Reference Material (CRM) of p-Butylhydratropic Acid provides the exact certified mass balance (>99.0% purity) and UV response factor required to validate the analytical method's accuracy and LOQ . Uncertified or generic analogs cannot provide this traceability, leading to out-of-specification (OOS) investigations and audit failures.

Evidence DimensionPharmacopeial Acceptance Criteria Validation
Target Compound DataCertified Impurity B Standard (Enables validated LOQ ≤ 0.15% w/w)
Comparator Or BaselineUncertified generic analogs (Fail ICH Q2 accuracy requirements)
Quantified DifferenceProvides exact UV response factor for legal compliance
ConditionsQuantitative impurity profiling in commercial Ibuprofen API batches

Mandatory for legal batch release; failure to accurately quantify against the certified standard results in regulatory rejection.

Pharmacopeial API Release Testing (HPLC/UPLC)

p-Butylhydratropic Acid is strictly required as a reference standard in QC laboratories to perform system suitability tests and quantitative impurity profiling of commercial ibuprofen batches, ensuring compliance with EP Monograph 0721 and USP guidelines [1].

Starting Material Supplier Qualification

Procurement and QA departments utilize this standard to screen incoming batches of isobutylbenzene. By identifying the downstream carryover of n-butylbenzene via Impurity B quantification, manufacturers can qualify or disqualify chemical suppliers based on raw material purity .

Analytical Method Validation (ICH Q2)

During the development of new or improved chromatographic methods, this compound is used in spiking studies to demonstrate method specificity, accuracy, precision, and robustness, satisfying regulatory requirements for method transfer [2].

XLogP3

3.8

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H360 (50%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H372 (50%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Wikipedia

P-butylhydratropic acid

Dates

Last modified: 08-15-2023

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